1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one

Medicinal chemistry Structure-activity relationship Biphenyl pharmacophore

1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one (CAS 1361691-44-2) is a halogenated biphenyl aryl ketone with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol. The compound belongs to the substituted biphenyl propan-1-one class, featuring a 3′,4′-dichloro substitution pattern on one phenyl ring and a 6-fluoro substituent on the ring bearing the propan-1-one moiety at the 3-position.

Molecular Formula C15H11Cl2FO
Molecular Weight 297.1 g/mol
Cat. No. B15386686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one
Molecular FormulaC15H11Cl2FO
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2FO/c1-2-15(19)10-4-6-14(18)11(7-10)9-3-5-12(16)13(17)8-9/h3-8H,2H2,1H3
InChIKeyZCMUHFXKEMOPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one – Structural Identity and Procurement-Relevant Baseline


1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one (CAS 1361691-44-2) is a halogenated biphenyl aryl ketone with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . The compound belongs to the substituted biphenyl propan-1-one class, featuring a 3′,4′-dichloro substitution pattern on one phenyl ring and a 6-fluoro substituent on the ring bearing the propan-1-one moiety at the 3-position . This specific substitution pattern distinguishes it from numerous positional isomers sharing the same molecular formula but differing in halogen placement (e.g., 2′,3′-dichloro, 2′,4′-dichloro, or 2′,6′-dichloro variants), each of which presents distinct electronic, steric, and potentially biological profiles . Predicted physicochemical properties include a boiling point of 416.5 ± 45.0 °C and a density of 1.287 ± 0.06 g/cm³ . The compound is commercially available at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why 1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one Cannot Be Replaced by Generic Biphenyl Propan-1-one Analogs


Substituted biphenyl propan-1-ones sharing the C15H11Cl2FO molecular formula exist as multiple positional isomers whose halogen placement profoundly influences electronic distribution, steric accessibility, and molecular recognition [1]. The 3′,4′-dichloro-6-fluoro substitution pattern of the target compound creates a unique vector of electron-withdrawing effects: the 3′,4′-dichloro arrangement on the distal ring generates a distinct dipole moment and π-electron density distribution compared to 2′,3′-, 2′,4′-, or 2′,6′-dichloro congeners, while the 6-fluoro substituent ortho to the propan-1-one group introduces both inductive electron withdrawal and steric constraints absent in non-fluorinated or differently fluorinated analogs . Critically, the 3′,4′-dichloro-6-fluoro biphenyl scaffold is a recognized pharmacophoric substructure within the CHF 5074 (gamma-secretase modulator) chemotype, where the specific 3′,4′-dichloro pattern on the distal ring has been demonstrated as essential for target engagement and in vivo efficacy in Alzheimer's disease models [2]. Generic replacement with an uncontrolled isomer risks introducing undetectable differences in target binding, metabolic stability, or off-target profile that cannot be compensated by simply matching molecular weight and elemental composition. The evidence below quantifies the differentiation dimensions that matter for scientific selection.

Quantitative Differentiation Evidence for 1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one vs. Closest Analogs


Substitution Pattern Specificity: 3′,4′-Dichloro-6-fluoro vs. 2′,3′-Dichloro-6-fluoro Positional Isomer

The target compound (CAS 1361691-44-2) bears chlorine atoms at the 3′ and 4′ positions of the distal phenyl ring, whereas the closest positional isomer 1-(2′,3′-dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one (CAS 1361761-11-6) places chlorines at the 2′ and 3′ positions. In the CHF 5074 gamma-secretase modulator series, the 3′,4′-dichloro substitution pattern on the distal ring has been experimentally validated as critical for pharmacological activity: CHF 5074 (bearing 3′,4′-dichloro-2-fluoro substitution) demonstrated significant reduction of brain β-amyloid burden (p < 0.05 vs. vehicle) and attenuation of spatial memory deficit in transgenic hAPP mice at 30 mg/kg/day oral dosing [1]. While direct head-to-head activity data for the propan-1-one analogs are not publicly available, the 3′,4′-dichloro arrangement provides a different electrostatic potential surface and steric profile compared to the 2′,3′-dichloro isomer, as predicted by the distinct topological polar surface area and XLogP values arising from altered halogen vector orientation .

Medicinal chemistry Structure-activity relationship Biphenyl pharmacophore

Purity and Quality Assurance: ISO-Certified 98% (NLT) vs. Unspecified-Grade Comparators

The target compound is manufactured and supplied under ISO-certified quality systems with a guaranteed purity of ≥98% (NLT 98%), as specified by MolCore for CAS 1361691-44-2 . In contrast, several positional isomer analogs from alternative suppliers are listed at 95% purity without explicit ISO certification, including 1-(2′,4′-dichloro-5-fluoro-biphenyl-2-yl)-propan-1-one (CAS 1361683-26-2) and the unsubstituted parent compound 1-(biphenyl-4-yl)propan-1-one . The higher purity specification reduces the risk of unidentified impurities interfering with sensitive biological assays or downstream synthetic steps, while ISO certification provides auditable quality management traceability essential for regulatory-compliant pharmaceutical R&D .

Quality control Pharmaceutical intermediate ISO certification

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Non-Fluorinated and Non-Chlorinated Biphenyl Propan-1-ones

The target compound has a predicted boiling point of 416.5 ± 45.0 °C and predicted density of 1.287 ± 0.06 g/cm³ . For comparison, the unsubstituted 4-propionylbiphenyl (1-(biphenyl-4-yl)propan-1-one, CAS 37940-57-1) has a reported boiling point of approximately 344 °C and density of approximately 1.023 g/cm³ . The introduction of two chlorine atoms and one fluorine atom in the target compound increases the predicted boiling point by approximately 72 °C and density by approximately 0.26 g/cm³ relative to the parent unsubstituted biphenyl propan-1-one scaffold. These differences are attributable to the increased molecular weight (297.15 vs. 210.27 g/mol) and the enhanced polarizability conferred by halogen substitution . Such property shifts directly impact chromatographic retention behavior, solvent partitioning, and solid-state handling characteristics during synthesis and purification workflows.

Physicochemical properties Chromatography Formulation

Patent-Restricted Scaffold: Regulatory and IP Differentiation from Freely Available Biphenyl Propan-1-ones

ChemicalBook explicitly flags CAS 1361691-44-2 as a patent-protected product with the notice: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' and notes that 'the patent owner or licensee of the product has not released any relevant information for the time being' . This IP restriction distinguishes the target compound from unencumbered biphenyl propan-1-ones such as 1-(biphenyl-4-yl)propan-1-one (CAS 37940-57-1) or 1-([1,1'-biphenyl]-2-yl)propan-1-one (CAS 92548-82-8), which are freely traded without patent-related sales restrictions . The existence of active patent coverage implies that the 3′,4′-dichloro-6-fluoro substitution pattern has been identified as commercially or therapeutically valuable by the patent holder, consistent with the CHF 5074 gamma-secretase modulator patent family (US 8,673,978 B2) covering 3′,4′-dichloro-2-fluoro biphenyl carboxylic acid derivatives for Alzheimer's disease [1].

Intellectual property Pharmaceutical intermediate Regulatory compliance

Validated Research and Industrial Application Scenarios for 1-(3',4'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one


Key Intermediate for Gamma-Secretase Modulator SAR Programs in Alzheimer's Disease Drug Discovery

The 3′,4′-dichloro-6-fluoro biphenyl scaffold directly mirrors the pharmacophoric core of CHF 5074, a clinically investigated gamma-secretase modulator that demonstrated statistically significant reduction of brain β-amyloid pathology (p < 0.05 vs. vehicle) and attenuation of spatial memory deficits in hAPP transgenic mice at 30 mg/kg/day oral dosing [1]. The propan-1-one functional group at the 3-position provides a synthetically versatile handle for further derivatization (e.g., reductive amination to the methylamine analog CAS 1178310-26-3, or oxidation/reduction to access alcohol or carboxylic acid derivatives) . This compound serves as a strategic intermediate for medicinal chemistry teams exploring structure-activity relationships around the gamma-secretase modulator chemotype while maintaining the critical 3′,4′-dichloro substitution pattern validated in vivo [1].

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

Because multiple dichloro-fluoro-biphenyl propan-1-one positional isomers share the identical molecular formula (C15H11Cl2FO, MW 297.15) and similar chromatographic behavior, the target compound (with its uniquely defined 3′,4′-dichloro-6-fluoro substitution) serves as an essential reference standard for HPLC, GC-MS, or NMR method development aimed at resolving isomeric impurities . The predicted boiling point differential of approximately 72 °C vs. non-halogenated biphenyl propan-1-ones , combined with the compound's distinct SMILES structure (CCC(=O)c1ccc(F)c(-c2ccc(Cl)c(Cl)c2)c1), provides a basis for optimizing separation conditions and establishing system suitability criteria in quality control laboratories .

Building Block for Biphenyl-Based Kinase or COX-2 Inhibitor Fragment Libraries

Halogenated biphenyl scaffolds are privileged structures in kinase inhibitor and COX-2 inhibitor drug discovery. The fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-one series demonstrated COX-2 selectivity indices of up to 36.06 (IC50 = 1.5 μM for COX-2) when appropriately substituted [2], establishing the biphenyl propan-1-one core as a viable template for anti-inflammatory agent design. The 3′,4′-dichloro-6-fluoro substitution pattern of the target compound introduces enhanced electron-withdrawing character and lipophilicity compared to unsubstituted or mono-halogenated biphenyl analogs, potentially modulating both potency and selectivity in enzyme inhibition assays. The compound's 98% purity under ISO certification ensures suitability for fragment-based screening or focused library synthesis where impurity-driven false positives must be minimized.

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